molecular formula C11H17N B14322667 4-Butyl-3,5-dimethylpyridine CAS No. 104178-93-0

4-Butyl-3,5-dimethylpyridine

Cat. No.: B14322667
CAS No.: 104178-93-0
M. Wt: 163.26 g/mol
InChI Key: DIEXAKYDSYMJGR-UHFFFAOYSA-N
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Description

4-Butyl-3,5-dimethylpyridine is a pyridine derivative featuring a butyl group at the 4-position and methyl groups at the 3- and 5-positions of the aromatic ring. This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry. The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes its use as a precursor in sulfonamide synthesis, where the pyridine core reacts with isocyanates to form biologically active sulfonamide derivatives . Key spectral data for this compound include:

  • IR (KBr): 2947, 2865 cm⁻¹ (C-H stretching of alkyl groups), 1602 cm⁻¹ (C=C/C=N aromatic vibrations) .
  • ¹H-NMR (DMSO-d₆): δ 0.90 (t, butyl CH₃), 2.07–2.19 (s, pyridine CH₃), 7.60–9.27 (pyridine aromatic protons) .

Properties

CAS No.

104178-93-0

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

4-butyl-3,5-dimethylpyridine

InChI

InChI=1S/C11H17N/c1-4-5-6-11-9(2)7-12-8-10(11)3/h7-8H,4-6H2,1-3H3

InChI Key

DIEXAKYDSYMJGR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=NC=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-3,5-dimethylpyridine can be achieved through various methods. One common approach involves the alkylation of 3,5-dimethylpyridine with butyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction with the butyl halide.

Industrial Production Methods

In an industrial setting, the production of 4-Butyl-3,5-dimethylpyridine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-3,5-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated, acylated, or sulfonylated pyridine derivatives.

Scientific Research Applications

4-Butyl-3,5-dimethylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Butyl-3,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of butyl and methyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Table 1: Substituent Effects on Key Properties

Compound Substituents Key Applications Steric Hindrance Impact
4-Butyl-3,5-dimethylpyridine 4-butyl, 3,5-methyl Sulfonamide drug synthesis Moderate (due to methyl groups)
4-Chloro-3,5-dimethylpyridine 4-chloro, 3,5-methyl C-N coupling reactions High (reduces coupling yields)
4-Methoxy-3,5-dimethylpyridine 1-Oxide 4-methoxy, 3,5-methyl, N-oxide Omeprazole impurity Low (methoxy is less bulky)
4-(3,5-Dimethylphenyl)pyridine 4-(3,5-dimethylphenyl) Pharmaceutical intermediate High (aryl group steric bulk)
  • Steric Hindrance: The methyl groups at the 3- and 5-positions in 4-chloro-3,5-dimethylpyridine significantly reduce reaction yields in C-N coupling (e.g., 80% yield for 4-methoxyaniline vs.
  • Electronic Effects : The electron-donating methyl and butyl groups in 4-Butyl-3,5-dimethylpyridine enhance the electron density of the pyridine ring, contrasting with the electron-withdrawing N-oxide in 4-Methoxy-3,5-dimethylpyridine 1-Oxide, which alters its redox stability .
Spectral Data Comparison

Table 2: Key Spectral Peaks of Pyridine Derivatives

Compound IR (C=O/C=N, cm⁻¹) ¹H-NMR (δ, ppm)
4-Butyl-3,5-dimethylpyridine 1602, 1579 0.90 (t, butyl), 2.07–2.19 (s, CH₃), 7.60–9.27
2,6-Dimethyl-1,4-dihydropyridine 1665 (C=O) 2.34 (s, CH₃), 5.25 (s, H4), 7.06–8.37 (Ar-H)
4-Methoxy-3,5-dimethylpyridine 1-Oxide - Not reported; N-oxide likely shifts NH peaks
  • The dihydropyridine analog () exhibits a saturated ring and distinct NH bending vibrations at 1536 cm⁻¹, absent in fully aromatic pyridines .

Research Findings and Implications

  • Pharmaceutical Relevance : The butyl and methyl groups in 4-Butyl-3,5-dimethylpyridine improve lipophilicity, aiding membrane permeability in drug candidates .
  • Synthetic Challenges : Steric hindrance limits its utility in coupling reactions, necessitating optimized conditions (e.g., bulky ligands or elevated temperatures) .
  • Regulatory Considerations : Analogous compounds like 4-Methoxy-3,5-dimethylpyridine 1-Oxide are monitored as impurities in APIs like omeprazole, requiring purity ≥95% for compliance .

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